2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone is a research chemical with the molecular formula C10H5F3N2O3 and a molecular weight of 258.15 g/mol. It is characterized by the presence of a trifluoromethyl group and a nitro-substituted indole ring, making it a valuable compound in various scientific studies.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone typically involves the reaction of 7-nitroindole with trifluoroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone can be compared with other similar compounds such as:
2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone: Similar structure but with the nitro group at a different position.
2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone: Another positional isomer with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(7-nitro-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)6-4-14-8-5(6)2-1-3-7(8)15(17)18/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXORLOQCGSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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